Cas no 5554-64-3 (3-Dimethylamino-1-phenyl-1-propanol)
3-Dimethylamino-1-phenyl-1-propanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, a-[2-(dimethylamino)ethyl]-
- 3-Dimethylamino-1-phenyl-1-propanol
- 3-(Dimethylamino)-1-phenyl-1-propanol
- 3-(Dimethylamino)-1-phenylpropan-1-ol
- 3-DIMETHYLAMINO-1-PHENYL-PROPAN-1-OL
- N,N-dimethyl-3-phenyl-3-hydroxy-propanamine
- (+/-)-dimethyl(3-hydroxy-3-phenylpropyl)amine
- 2-(1,1-Dimethyl-2-propenyl)-3-hydroxy-1,4-naphthalenedione
- 2-(1,1-dimethyl-2-propenyl)-3-hydroxy-1,4-naphthoquinone
- 2-hydroxy-3-(1,1-dimethylallyl)-1,4-naphthoquinone
- 3-(Dimethylallyl)-2-hydroxy-1,4-naphthoquinone
- 3-(dimethylamino)-1-
- 3-(dimethylamino)-1-phenyl-propan-1-ol
- AG-J-62066
- CTK5C1274
- N,N-Dimethyl-3-hydroxy-3-phenylpropylamine
- NSC95400
- Oprea1_048909
- Benzenemethanol,a-[2-(dimethylamino)ethyl]-
- CS-0263321
- n,n,-dimethyl 3-phenyl-3-hydroxypropylamine
- MFCD00091135
- SB37647
- N,N-Dimethyl-3-phenyl-3-hydroxypropylamine
- USAF EL-80
- 5554-64-3
- DTXSID30970883
- AB03278
- MLS000768692
- N,N-dimethyl 3-phenyl-3-hydroxypropylamine
- EN300-86174
- Z56755627
- (+-)3-dimethylamino-l-phenyl-1-propanol
- 3-dimethylamino-1-phenylpropan-1-ol
- SMR000432011
- 1-phenyl-3-dimethylaminopropanol
- AKOS016842782
- AKOS003587384
- SCHEMBL1534201
- HMS2802E12
- 1-Propanol, 3-dimethylamino-1-phenyl-
- FT-0694573
- VELGOYBSKBKQFF-UHFFFAOYSA-N
- IFLab1_004064
- CHEMBL120990
- A870164
- Oprea1_362931
- NCGC00246485-01
- G29556
- DB-361217
- STK547737
-
- MDL: MFCD00091135
- Inchi: 1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
- InChI Key: VELGOYBSKBKQFF-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CCN(C)C
Computed Properties
- Exact Mass: 179.131014
- Monoisotopic Mass: 179.131014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- XLogP3: 1.5
Experimental Properties
- Density: 1.011±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 47-48 ºC
- Boiling Point: 128-130 ºC (3 Torr)
- Flash Point: 99.8±20.6 ºC,
- Solubility: Slightly soluble (20 g/l) (25 º C),
- PSA: 23.47000
- LogP: 1.67170
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Dimethylamino-1-phenyl-1-propanol Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
3-Dimethylamino-1-phenyl-1-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116329-1g |
3-(Dimethylamino)-1-phenylpropan-1-ol |
5554-64-3 | 95% | 1g |
$368.28 | 2023-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0002-250mg |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 97% | 250mg |
661.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0002-1g |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0002-5g |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 97% | 5g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0002-25g |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 97% | 25g |
11787.79CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0002-500mg |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 97% | 500mg |
746.28CNY | 2021-05-08 | |
| TRC | D471175-5g |
3-Dimethylamino-1-phenyl-1-propanol |
5554-64-3 | 5g |
$ 125.00 | 2022-06-05 | ||
| TRC | D471175-25g |
3-Dimethylamino-1-phenyl-1-propanol |
5554-64-3 | 25g |
$ 170.00 | 2022-06-05 | ||
| TRC | D471175-100g |
3-Dimethylamino-1-phenyl-1-propanol |
5554-64-3 | 100g |
$ 510.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1008890-250mg |
3-Dimethylamino-1-phenyl-propan-1-ol |
5554-64-3 | 95% | 250mg |
$135 | 2024-07-28 |
3-Dimethylamino-1-phenyl-1-propanol Suppliers
3-Dimethylamino-1-phenyl-1-propanol Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Dimethylamino-1-phenyl-1-propanol
Chemical Profile of 3-Dimethylamino-1-phenyl-1-propanol (CAS No. 5554-64-3)
3-Dimethylamino-1-phenyl-1-propanol, identified by its Chemical Abstracts Service (CAS) number 5554-64-3, is a significant organic compound with a molecular structure that combines a phenyl group, an amine substituent, and an aliphatic chain. This unique arrangement imparts distinct chemical and pharmacological properties, making it a subject of interest in synthetic chemistry and biomedical research. The compound's molecular formula, C11H17N, reflects its composition of carbon, hydrogen, and nitrogen atoms, which are fundamental to its reactivity and potential applications.
The structural motif of 3-Dimethylamino-1-phenyl-1-propanol includes a benzene ring (phenyl group) attached to a propyl chain, where the nitrogen atom is part of a dimethylamine side chain. This configuration suggests potential roles as an intermediate in the synthesis of more complex molecules or as a building block for pharmaceuticals. The presence of both electron-donating and electron-withdrawing groups in its structure may influence its interaction with biological targets, making it a candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the pharmacological potential of compounds featuring similar structural motifs. Research has highlighted the importance of amine-substituted alcohols in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. Specifically, derivatives of 3-Dimethylamino-1-phenyl-1-propanol have been investigated for their potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These pathways are implicated in various neurological disorders, including depression, anxiety, and neurodegenerative diseases.
One notable area of research involves the use of 3-Dimethylamino-1-phenyl-1-propanol as a precursor in the synthesis of novel psychoactive substances (NPS). While such studies are conducted under strict ethical guidelines to ensure safety and compliance with regulatory standards, they underscore the compound's versatility in organic synthesis. The dimethylamine moiety, in particular, is known for its ability to enhance lipophilicity and improve blood-brain barrier penetration, which are critical factors in drug development.
The compound's utility extends beyond pharmacology into materials science. Its aromatic ring and polar functional groups make it a candidate for applications in polymer chemistry and liquid crystal formulations. For instance, researchers have explored modifications to 3-Dimethylamino-1-phenyl-1-propanol to develop liquid crystals with enhanced thermal stability and optical properties. These advancements highlight the interdisciplinary nature of modern chemical research, where compounds like this can bridge gaps between pharmaceuticals and advanced materials.
From a synthetic chemistry perspective, 3-Dimethylamino-1-phenyl-1-propanol serves as a valuable scaffold for exploring new reaction pathways and methodologies. Its reactivity allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. Recent studies have demonstrated its use in transition-metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules efficiently. Such innovations not only advance synthetic techniques but also open doors to discovering new bioactive compounds derived from this core structure.
The safety profile of 3-Dimethylamino-1-phenyl-1-propanol is another critical aspect that has been examined in detail. While preliminary studies suggest that the compound exhibits moderate solubility in organic solvents commonly used in laboratory settings, further toxicological assessments are necessary to fully understand its potential risks. Researchers emphasize the importance of handling such compounds with appropriate precautions to minimize exposure during synthesis and handling procedures.
In conclusion,3-Dimethylamino-1-phenyl-1-propanol (CAS No. 5554-64-3) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for drug development, materials science, and synthetic chemistry research. As our understanding of its properties continues to evolve through ongoing investigations,this molecule holds promise for contributing to advancements in both academia and industry.
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